HPCG

描述

HPCG is a HIF-1α prolyl hydroxylase inhibitor.

科学研究应用

高性能计算中的HPCG

This compound,或高性能共轭梯度法,是用于评估高性能计算 (HPC) 系统性能的基准测试 . 它被认为是一个更具代表性的基准测试,反映了现实世界的应用 . This compound 已在 FPGA 等可重构硬件上实现,实现了显著的加速和能效 . 它还已在 GPU 超级计算机上实现,证明了它们对此类工作负载的有效性 .

N-[(3-羟基吡啶-2-基)羰基]甘氨酸在化学合成中的应用

N-[(3-羟基吡啶-2-基)羰基]甘氨酸,也称为 2-(3-羟基吡啶-2-基)乙酸,已用于 N-(吡啶-2-基)酰胺和 3-溴咪唑[1,2-a]吡啶的化学发散合成 . 这些化合物是在不同的反应条件下由 α-溴酮和 2-氨基吡啶合成的 .

2-[(3-羟基吡啶-2-基)甲酰胺基]乙酸在治疗研究中的应用

2-[(3-羟基吡啶-2-基)甲酰胺基]乙酸是一种 2OG 氧合酶抑制剂,其 IC50 值为 3.4 μM . 它可以用作潜在治疗研究的功能性探针 .

2-(3-羟基吡啶-2-酰胺基)乙酸在药物开发中的应用

2-(3-羟基吡啶-2-酰胺基)乙酸是羟基吡啶酮 (HOPOs) 螯合剂家族的一部分,由于其对不同金属离子的高螯合效率和特异性,它们在药物领域引起了关注 . 它们对铁 (III) 表现出高结合亲和力,在临床上用作铁螯合剂 . HOPOs 及其衍生物已被开发用于各种药理活性,包括抗生素、抗癌药和抗神经退化药 .

2-(3-羟基吡啶-2-酰胺基)乙酸作为螯合剂

2-(3-羟基吡啶-2-酰胺基)乙酸是一种可靠且高效的螯合剂 . 它的稳定性确保了在各种应用中获得一致的结果 .

2-(3-羟基吡啶-2-酰胺基)乙酸在催化中的应用

作用机制

Target of Action

HPCG, also known as 2-[(3-hydroxypyridin-2-yl)formamido]acetic acid, N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine, or 2-(3-Hydroxypicolinamido)Acetic Acid, is a compound that primarily targets the hydration of a carbon-carbon double bond . This process is facilitated by a simple divalent metal ion such as Mg (2+) .

Mode of Action

The mode of action of this compound involves a series of biochemical transformations. The substrate, which has a nearby carbonyl group, first undergoes isomerization to form a pair of conjugated double bonds in the enol tautomer . This is followed by the Michael addition of water .

Biochemical Pathways

This compound is involved in the homoprotocatechuate degradation pathway of Escherichia coli . This pathway is part of the broader metabolic network of the organism and plays a crucial role in the breakdown and utilization of homoprotocatechuate.

Result of Action

The result of this compound’s action is the hydration of a carbon-carbon double bond . This biochemical transformation is crucial in the homoprotocatechuate degradation pathway of Escherichia coli .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of a divalent metal ion such as Mg (2+) is necessary for this compound to catalyze the hydration of a carbon-carbon double bond

生化分析

Biochemical Properties

2-[(3-hydroxypyridin-2-yl)formamido]acetic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of 2-oxoglutarate (2OG) dependent oxygenases. These enzymes are involved in various biological processes, including DNA repair and demethylation. The compound interacts with enzymes such as alpha-ketoglutarate-dependent dioxygenase AlkB and the fat mass and obesity-associated protein (FTO), inhibiting their activity by binding to their active sites . This interaction prevents the enzymes from catalyzing their respective reactions, thereby influencing cellular functions.

Cellular Effects

The effects of 2-[(3-hydroxypyridin-2-yl)formamido]acetic acid on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting 2OG oxygenases, the compound can alter the methylation status of nucleic acids, affecting gene expression and cellular responses . This can lead to changes in cell function, including alterations in metabolic pathways and cellular growth.

Molecular Mechanism

At the molecular level, 2-[(3-hydroxypyridin-2-yl)formamido]acetic acid exerts its effects by binding to the active sites of 2OG oxygenases. This binding inhibits the enzymes’ activity, preventing them from catalyzing the hydroxylation of their substrates . The inhibition of these enzymes can lead to changes in gene expression, as the methylation status of nucleic acids is altered. This mechanism is crucial for understanding the compound’s role in regulating cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[(3-hydroxypyridin-2-yl)formamido]acetic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure . Long-term exposure to the compound can lead to sustained inhibition of 2OG oxygenases, resulting in prolonged changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of 2-[(3-hydroxypyridin-2-yl)formamido]acetic acid in animal models vary with different dosages. At low doses, the compound can effectively inhibit 2OG oxygenases without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including adverse impacts on cellular function and overall health. It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity.

Metabolic Pathways

2-[(3-hydroxypyridin-2-yl)formamido]acetic acid is involved in metabolic pathways related to the regulation of gene expression and cellular metabolism. The compound interacts with enzymes such as alpha-ketoglutarate-dependent dioxygenase AlkB and FTO, influencing their activity and, consequently, the metabolic flux within cells . These interactions can lead to changes in metabolite levels and overall cellular function.

Transport and Distribution

The transport and distribution of 2-[(3-hydroxypyridin-2-yl)formamido]acetic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization within cells can influence its activity and effectiveness in inhibiting 2OG oxygenases.

Subcellular Localization

The subcellular localization of 2-[(3-hydroxypyridin-2-yl)formamido]acetic acid is crucial for its activity. The compound is primarily localized in the cytosol, where it interacts with 2OG oxygenases . This localization is essential for its inhibitory effects on these enzymes, as it allows the compound to access their active sites and prevent their catalytic activity.

属性

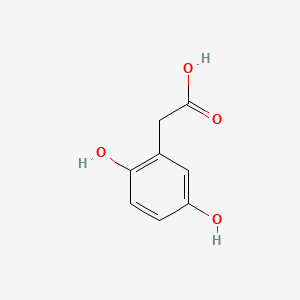

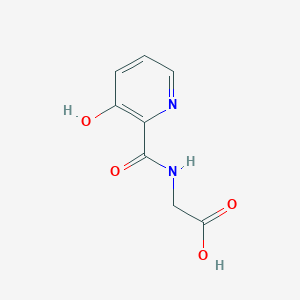

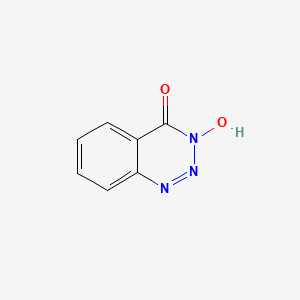

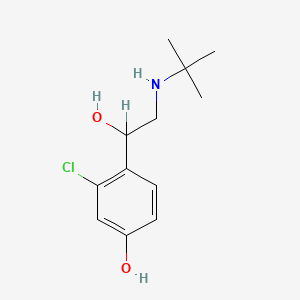

IUPAC Name |

2-[(3-hydroxypyridine-2-carbonyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c11-5-2-1-3-9-7(5)8(14)10-4-6(12)13/h1-3,11H,4H2,(H,10,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQMRNMMPSNPJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)NCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3458-69-3 | |

| Record name | 2-[(3-hydroxypyridin-2-yl)formamido]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

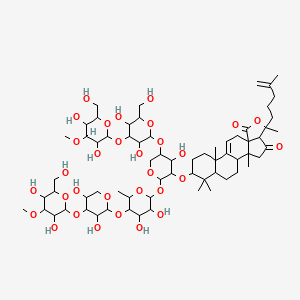

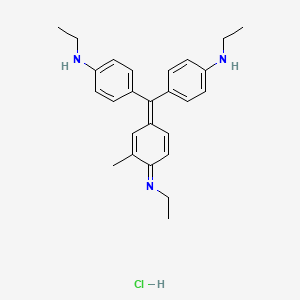

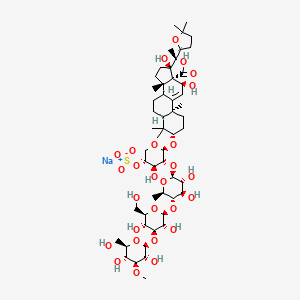

![sodium;[6-[[(2S,5R,6S,9S,13S)-6-(5,5-dimethyloxolan-2-yl)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] sulfate](/img/structure/B1673335.png)